3-Chloro-3-phenoxy-3H-diazirine
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Overview
Description
3-Chloro-3-phenoxy-3H-diazirine is a diazirine compound known for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes formed from diazirines can undergo rapid insertion into nearby C–H, O–H, or N–H bonds, making them valuable tools in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-phenoxy-3H-diazirine typically involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with hydrazine to form phenoxyacetohydrazide. The final step involves the reaction of phenoxyacetohydrazide with sodium hypochlorite to form this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-phenoxy-3H-diazirine undergoes various types of reactions, including:
Photochemical Reactions: Upon exposure to light, this compound generates carbenes that can insert into C–H, O–H, or N–H bonds.
Thermal Reactions: Heating the compound also leads to the formation of carbenes, which can participate in similar insertion reactions.
Common Reagents and Conditions:
Photochemical Activation: Light sources with wavelengths around 350-365 nm are commonly used.
Thermal Activation: Heating to temperatures around 110-130°C is typical.
Major Products: The major products formed from these reactions are the result of carbene insertion into various bonds, leading to the formation of new C–H, O–H, or N–H bonds .
Scientific Research Applications
3-Chloro-3-phenoxy-3H-diazirine has a wide range of scientific research applications, including:
Chemistry: Used as a carbene precursor for the formation of new bonds in complex mixtures.
Biology: Employed in biological target identification and proteomics.
Medicine: Utilized in the development of photoaffinity labels for studying protein interactions.
Industry: Applied in polymer crosslinking and adhesion processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-phenoxy-3H-diazirine involves the generation of carbenes upon activation by light, heat, or electrical stimulation. These carbenes can rapidly insert into nearby C–H, O–H, or N–H bonds, forming new bonds and modifying the structure of the target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the bonds being targeted .
Comparison with Similar Compounds
Trifluoromethyl aryl diazirines: These compounds are also used as carbene precursors and are known for their high reactivity and stability.
Phenyldiazirine: Another diazirine compound that generates carbenes upon activation.
Uniqueness: 3-Chloro-3-phenoxy-3H-diazirine is unique due to its specific substitution pattern, which influences its reactivity and the types of bonds it can insert into. Its ability to generate carbenes under various activation conditions makes it a versatile tool in chemical and biological research .
Properties
CAS No. |
82849-43-2 |
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Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-3-phenoxydiazirine |
InChI |
InChI=1S/C7H5ClN2O/c8-7(9-10-7)11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
UQIBSMLVIOIRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2(N=N2)Cl |
Origin of Product |
United States |
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